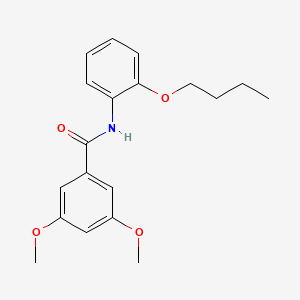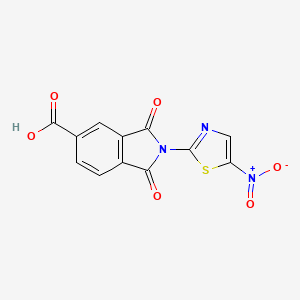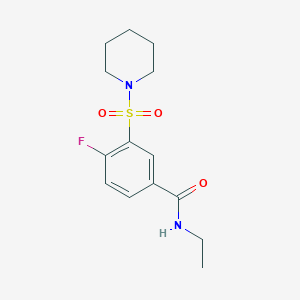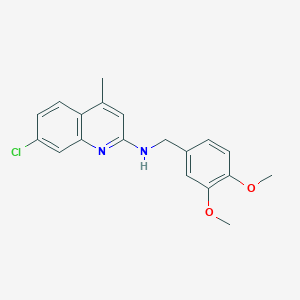
1,2,3,4-Tetrafluoroanthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrafluoroanthraquinone: is a fluorinated derivative of anthraquinone, a compound known for its diverse applications in organic synthesis and industrial processes
准备方法
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrafluoroanthraquinone can be synthesized through the fluorination of anthraquinone derivatives. One common method involves the reaction of anthraquinone with fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The reaction typically requires a solvent, such as acetonitrile or dichloromethane, and is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the highly reactive nature of fluorine.
化学反应分析
Types of Reactions: 1,2,3,4-Tetrafluoroanthraquinone undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides. This reaction is facilitated by the electron-withdrawing nature of the fluorine atoms, which makes the carbon atoms more susceptible to nucleophilic attack.
Electrophilic Substitution: The compound can also undergo electrophilic substitution reactions, where electrophiles such as bromine or nitric acid react with the aromatic ring, leading to the formation of substituted products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, hydrazine, and lithium aluminium hydride are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic Substitution: Reagents such as bromine and nitric acid are used under controlled conditions to achieve selective substitution on the aromatic ring.
Major Products:
Nucleophilic Substitution: Products include substituted anthraquinones with various functional groups such as amines, thiols, and alkoxides.
Electrophilic Substitution: Products include brominated or nitrated anthraquinones, depending on the electrophile used.
科学研究应用
1,2,3,4-Tetrafluoroanthraquinone has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique reactivity due to the presence of fluorine atoms makes it valuable in designing new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties. Fluorinated compounds often exhibit enhanced biological activity due to their increased stability and ability to interact with biological targets.
Medicine: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents. Their ability to inhibit specific enzymes and proteins makes them promising candidates for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 1,2,3,4-tetrafluoroanthraquinone involves its interaction with molecular targets such as enzymes and proteins. The fluorine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as inhibition of cancer cell proliferation or antimicrobial activity. The exact pathways involved depend on the specific target and the context of the interaction.
相似化合物的比较
1,2,3,4-Tetrahydroanthraquinone: A hydrogenated derivative of anthraquinone with different reactivity and applications.
1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with significant biological activity and applications in medicinal chemistry.
2,3,6,7-Tetrafluoro-9,10-anthraquinone: Another fluorinated anthraquinone derivative with distinct properties and uses.
Uniqueness: 1,2,3,4-Tetrafluoroanthraquinone is unique due to the specific positioning of the fluorine atoms, which significantly alters its chemical and biological properties compared to other anthraquinone derivatives. The presence of multiple fluorine atoms enhances its stability, reactivity, and potential for various applications in research and industry.
属性
IUPAC Name |
1,2,3,4-tetrafluoroanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4F4O2/c15-9-7-8(10(16)12(18)11(9)17)14(20)6-4-2-1-3-5(6)13(7)19/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQSKJVBFNKSDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5031156.png)
![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5031159.png)
![3-fluoro-N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B5031168.png)
![3-Methyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B5031169.png)
![3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B5031175.png)

![2-(4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]imidazo[1,2-a]benzimidazole;dihydrochloride](/img/structure/B5031181.png)


![1,4-diacetyl-3,6-dinitrotetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5031223.png)
![1-(4-chlorophenyl)-4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5031240.png)
![N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B5031251.png)


